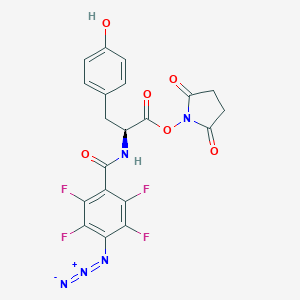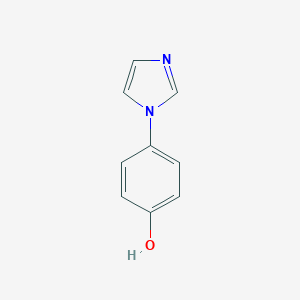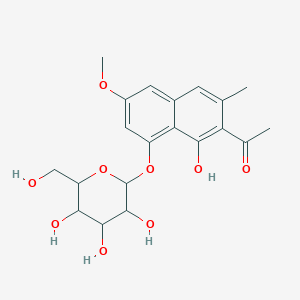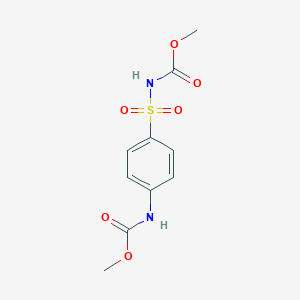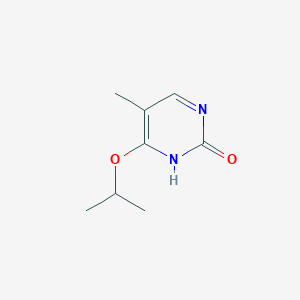
4-Isopropylthymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylthymine is a modified nucleoside that has gained attention in recent years due to its potential use in scientific research. It is a modified version of thymine, one of the four nucleobases that make up DNA. This modification involves adding an isopropyl group to the nitrogen atom at position 4 of the thymine molecule.
Mecanismo De Acción
The mechanism of action of 4-isopropylthymine is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. Specifically, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine, a building block of DNA. This results in a decrease in the amount of thymidine available for DNA replication and repair, leading to DNA damage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-isopropylthymine are not fully understood. However, it has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. This suggests that it may have a more targeted effect on cancer cells compared to traditional chemotherapy drugs, which can also damage normal cells. Additionally, it has been shown to improve the accuracy of DNA sequencing by reducing the occurrence of errors during DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-isopropylthymine in lab experiments include its potential as a selective cancer therapy and its ability to improve the accuracy of DNA sequencing. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 4-isopropylthymine include further investigation into its mechanism of action, potential side effects, and efficacy as a cancer therapy. Additionally, research could focus on developing new DNA sequencing technologies that incorporate 4-isopropylthymine to improve accuracy.
Métodos De Síntesis
The synthesis of 4-isopropylthymine can be achieved through various methods. One common method involves the reaction of thymine with isopropyl iodide in the presence of a base such as potassium carbonate. This results in the replacement of the hydrogen atom at position 4 of thymine with an isopropyl group. Another method involves the reaction of thymine with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride. This also results in the replacement of the hydrogen atom at position 4 of thymine with an isopropyl group.
Aplicaciones Científicas De Investigación
4-Isopropylthymine has potential applications in scientific research. It has been shown to selectively inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential candidate for cancer therapy. Additionally, it has been shown to improve the accuracy of DNA sequencing by reducing the occurrence of errors during DNA replication. This makes it a potential candidate for improving the accuracy of DNA sequencing technologies.
Propiedades
Número CAS |
132806-16-7 |
|---|---|
Nombre del producto |
4-Isopropylthymine |
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-methyl-6-propan-2-yloxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)12-7-6(3)4-9-8(11)10-7/h4-5H,1-3H3,(H,9,10,11) |
Clave InChI |
YBYVXYISNOTBAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N=C1)OC(C)C |
SMILES canónico |
CC1=C(NC(=O)N=C1)OC(C)C |
Otros números CAS |
132806-16-7 |
Sinónimos |
4-isopropylthymine O(4)-isopropylthymine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




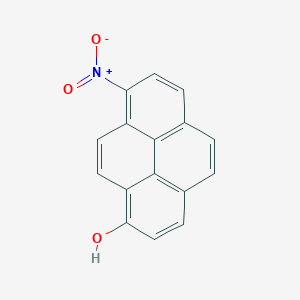
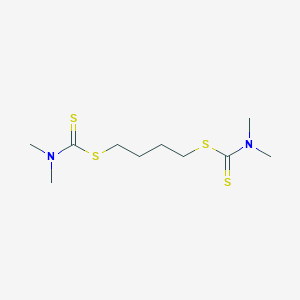
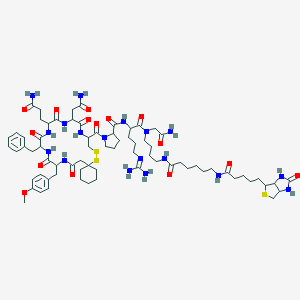
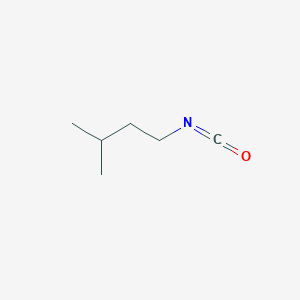
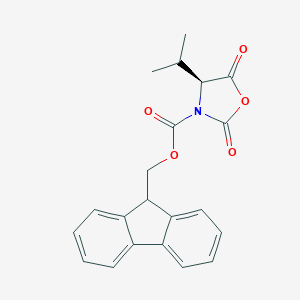

![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)
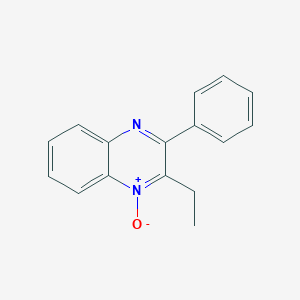
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
